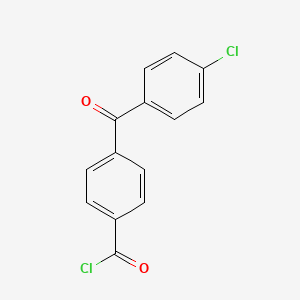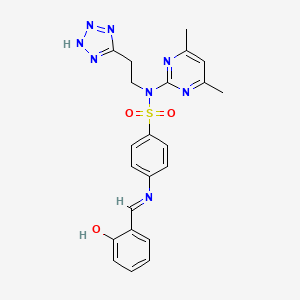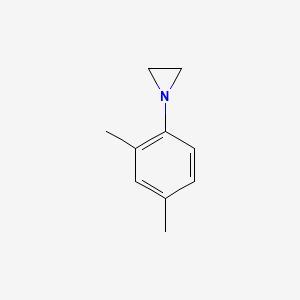
N-(2,4-Dimethylphenyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethylphenyl)aziridine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitrene Addition: One common method for synthesizing aziridines involves the addition of nitrenes to alkenes. This reaction typically requires the presence of a catalyst such as a transition metal complex.
Carbene Addition: Another approach is the addition of carbenes to imines, which can be catalyzed by various metal complexes.
Intramolecular Cyclization: This method involves the cyclization of amino alcohols or amino halides under basic conditions to form the aziridine ring
Industrial Production Methods: Industrial production of aziridines often involves the use of large-scale cyclization reactions of amino alcohols or the addition of nitrenes to alkenes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Ring Opening: Aziridines can undergo nucleophilic ring-opening reactions with a variety of nucleophiles, including amines, alcohols, and thiols.
Oxidation: Aziridines can be oxidized to form aziridine N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)
Oxidizing Agents: Hydrogen peroxide, peracids
Major Products:
Aziridine N-oxides: Formed through oxidation reactions
Substituted Aziridines: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: N-(2,4-Dimethylphenyl)aziridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its high reactivity makes it a valuable building block for constructing complex molecules .
Biology and Medicine: In medicinal chemistry, aziridines are explored for their potential as anticancer agents due to their ability to alkylate DNA. This compound, in particular, has shown promise in preclinical studies for its cytotoxic effects on cancer cells .
Industry: Aziridines are used in the production of polymers and coatings. This compound can be incorporated into polymer chains to introduce reactive sites, enhancing the material’s properties .
Mecanismo De Acción
The mechanism of action of N-(2,4-Dimethylphenyl)aziridine involves the nucleophilic attack on the aziridine ring, leading to ring opening and subsequent reactions. The strained three-membered ring makes the nitrogen atom highly reactive, allowing it to interact with various molecular targets. In biological systems, this reactivity can lead to the alkylation of DNA and proteins, disrupting cellular processes and leading to cytotoxic effects .
Comparación Con Compuestos Similares
Aziridine: The parent compound of the aziridine family, characterized by a three-membered ring containing one nitrogen atom.
N-(2,4-Dimethylphenyl)aziridine: Distinguished by the presence of a 2,4-dimethylphenyl group, which enhances its reactivity and specificity in certain reactions.
N-Tosylaziridine: Contains a tosyl group, making it more stable and less reactive compared to this compound.
Uniqueness: this compound is unique due to the presence of the 2,4-dimethylphenyl group, which increases its reactivity and allows for selective transformations in organic synthesis. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry .
Propiedades
Número CAS |
78376-89-3 |
|---|---|
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)aziridine |
InChI |
InChI=1S/C10H13N/c1-8-3-4-10(9(2)7-8)11-5-6-11/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
NQZOVVVCUVBACC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


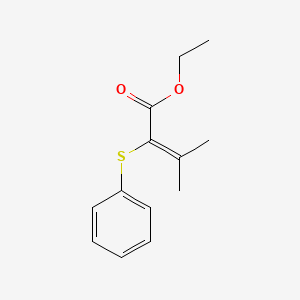
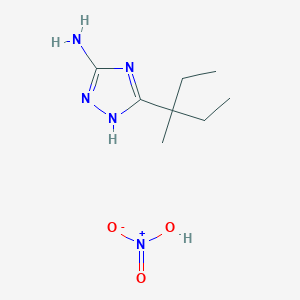
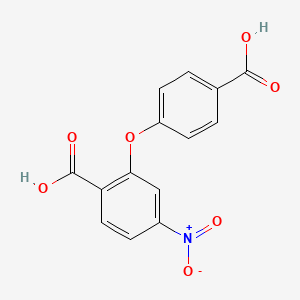
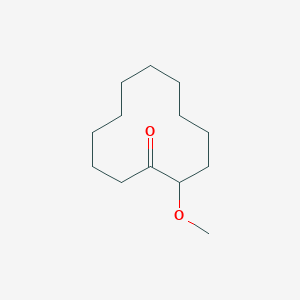
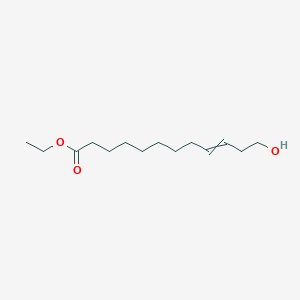

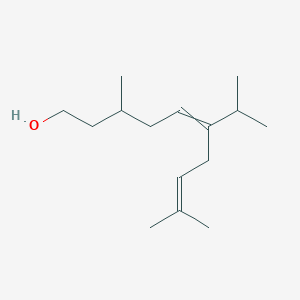
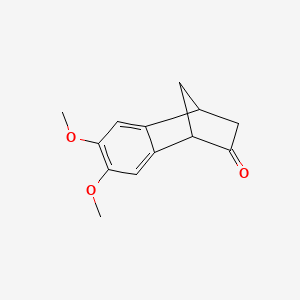

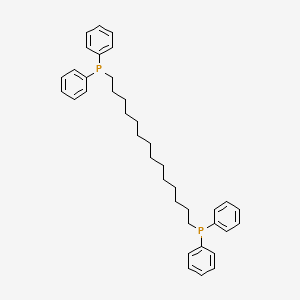
![N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide](/img/structure/B14431643.png)
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)
